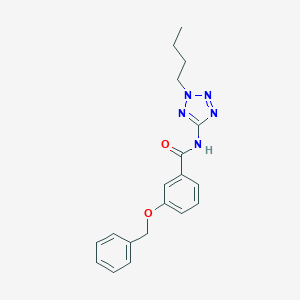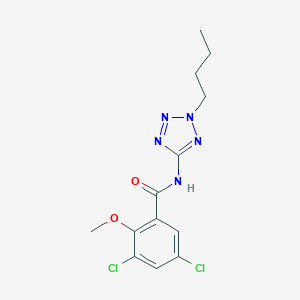![molecular formula C17H13BrN2O5 B244490 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)
5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, also known as BF-1, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of furamide derivatives and has been shown to have promising therapeutic potential.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide is not fully understood. However, it has been suggested that 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been shown to reduce the levels of oxidative stress markers in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high stability. However, there are some limitations to using 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been shown to have poor solubility in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. One area of interest is the development of more efficient synthesis methods for 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. Another area of interest is the investigation of the mechanism of action of 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. Understanding the precise molecular targets of 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide could lead to the development of more specific and effective therapeutic agents. Additionally, further studies are needed to investigate the potential use of 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in the treatment of neurodegenerative diseases and other conditions. Finally, the development of more soluble forms of 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide could expand its use in lab experiments.
Conclusion:
In conclusion, 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide is a synthetic compound that has shown promising therapeutic potential in several areas of research. Its anticancer, anti-inflammatory, and antifungal properties make it a valuable tool for investigating various diseases and conditions. While there are some limitations to using 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in lab experiments, its low toxicity and high stability make it a reliable and effective compound for scientific research. Further studies on 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide could lead to the development of new therapeutic agents and treatments for a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide involves the reaction of 5-bromo-2-furoic acid with 5-amino-2-methoxybenzoic acid in the presence of thionyl chloride. The resulting product is then treated with furfurylamine to obtain 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. This synthesis method has been reported in several scientific journals and has been shown to be efficient and reliable.
Aplicaciones Científicas De Investigación
5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been shown to have antimicrobial activity against several strains of bacteria and fungi.
Propiedades
Fórmula molecular |
C17H13BrN2O5 |
|---|---|
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
5-bromo-N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13BrN2O5/c1-23-12-5-4-10(19-16(21)13-3-2-8-24-13)9-11(12)20-17(22)14-6-7-15(18)25-14/h2-9H,1H3,(H,19,21)(H,20,22) |
Clave InChI |
NHCOEADUQSJZRB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)Br |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244407.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)






![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![3,5-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244425.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244429.png)